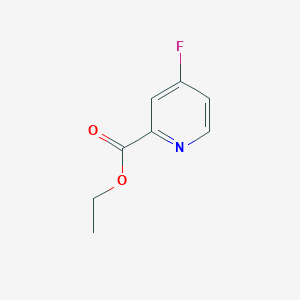

Ethyl 4-fluoropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMKWQNBHMMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Transformations of Ethyl 4 Fluoropicolinate

Ethyl 4-Fluoropicolinate as a Versatile Organic Building Block

In organic synthesis, the strategic use of pre-functionalized starting materials, often called building blocks, can dramatically simplify the construction of complex molecular architectures. youtube.comsemanticscholar.org this compound, with its distinct reactive sites, embodies the characteristics of a versatile building block, enabling modular assembly of intricate chemical structures.

Strategic Role in Modular Synthesis of Complex Molecules

The concept of modular synthesis relies on the use of well-defined molecular components that can be efficiently joined together. semanticscholar.org this compound is well-suited for this approach due to the orthogonal reactivity of its functional groups. The pyridine (B92270) ring, particularly the C-F bond, provides a handle for nucleophilic substitution and cross-coupling reactions, while the ester group can undergo a separate set of transformations. This allows for a stepwise and controlled construction of target molecules. For instance, the pyridine core can be elaborated through reactions at the C-F bond or via C-H functionalization, followed by modification of the ester to introduce further diversity. This modularity is highly valued in drug discovery, where the synthesis of a library of analogs is often required to explore structure-activity relationships. youtube.commdpi.com

Transformations Involving the Ester Moiety

The ethyl ester group of this compound is a key functional handle that can be converted into a variety of other functionalities. These transformations are standard in organic synthesis and significantly expand the utility of the parent molecule.

Common Ester Transformations:

| Reaction Type | Reagents | Product | Significance |

| Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | 4-Fluoropicolinic acid | Precursor for amides, other esters, or decarboxylation reactions. |

| Transesterification | Alcohol (R'-OH), acid or base catalyst | Alkyl 4-fluoropicolinate | Modifies solubility and reactivity; introduces different alkyl groups. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (4-Fluoropyridin-2-yl)methanol | Access to hydroxymethyl-substituted pyridines. |

| Amidation | Amine (R₂NH), often requires prior conversion to acyl chloride or activation | N-substituted 4-fluoropicolinamide | Synthesis of bioactive amides. |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol (after double addition) | Formation of new C-C bonds at the carbonyl carbon. |

These transformations allow chemists to convert the relatively stable ester into more reactive intermediates or into the final desired functional group without altering the core fluoropyridine structure.

Reactions at the Pyridine Ring System

The pyridine ring of this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the fluorine atom and the ester group. This electronic profile dictates the regioselectivity and feasibility of various synthetic transformations on the ring.

Catalyst-Controlled Regiodivergent C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in modern organic synthesis. rsc.org For a molecule like this compound, which possesses multiple C-H bonds on the pyridine ring (at positions 3, 5, and 6), achieving site-selectivity is a significant challenge. Catalyst-controlled regiodivergent C-H functionalization addresses this by using different transition-metal catalysts or ligands to steer a reaction to a specific C-H bond. nih.govmdpi.comnih.gov

While specific studies on this compound are not extensively documented, research on related pyridine systems demonstrates the principle. For example, different iridium or rhodium catalysts can direct borylation or olefination to either the C-3 or C-5 position of a pyridine derivative based on steric and electronic factors influenced by the catalyst's ligand sphere. nih.gov The ester group in this compound can also act as a directing group, potentially favoring functionalization at the adjacent C-3 position. Conversely, catalysts with bulky ligands might favor the more sterically accessible C-5 position. nih.gov This catalyst-based control allows for the synthesis of distinct regioisomers from a single starting material.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a prominent example. rsc.orgproprogressio.hudocumentsdelivered.com

In the context of this compound, the C-F bond is generally less reactive in palladium-catalyzed cross-coupling compared to C-Cl, C-Br, or C-I bonds. However, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled the use of less reactive aryl fluorides and chlorides in these transformations. researchgate.net More commonly, the 4-fluoro substituent might be retained while C-H activation at another position (e.g., C-5 or C-6) is used to install a leaving group (like bromide or iodide) for subsequent cross-coupling. Alternatively, related compounds like ethyl 4-chloropicolinate serve as more reactive substrates for Suzuki-Miyaura reactions. bio-conferences.org

Example of a Suzuki-Miyaura Reaction on a Related Halopyridine:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| Ethyl 4-chloropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Ethyl 4-phenylpicolinate |

This reaction demonstrates the capability to form biaryl structures, a common motif in pharmaceuticals and functional materials.

Nucleophilic Substitution Reactions on the Pyridine Ring

The fluorine atom at the C-4 position of this compound is activated for nucleophilic aromatic substitution (SNAr). nih.govacsgcipr.org The electron-withdrawing effects of the ring nitrogen and the ester group stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion by a nucleophile. masterorganicchemistry.comtum.de Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. nih.gov

This reaction is a powerful method for introducing a wide range of substituents at the 4-position of the pyridine ring. A variety of nucleophiles can be employed, leading to diverse molecular scaffolds.

Examples of SNAr Reactions:

| Nucleophile | Reagent Example | Product Structure |

| Oxygen-based | Sodium methoxide (B1231860) (NaOMe) | Ethyl 4-methoxypicolinate |

| Nitrogen-based | Aniline (PhNH₂) | Ethyl 4-(phenylamino)picolinate |

| Sulfur-based | Sodium thiophenoxide (NaSPh) | Ethyl 4-(phenylthio)picolinate |

| Carbon-based | Sodium cyanide (NaCN) | Ethyl 4-cyanopicolinate |

The SNAr reaction on this compound is a highly reliable and synthetically valuable transformation for building molecular complexity. mdpi.comrsc.orgresearchgate.net For example, the synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196), an intermediate for anticancer compounds, proceeds via an SNAr reaction where a substituted phenol (B47542) displaces a leaving group at the 4-position of an ethyl picolinate derivative. bio-conferences.org

Reduction and Dearomatization Studies of this compound

The pyridine ring of this compound can undergo significant transformations through reduction and dearomatization processes, leading to valuable saturated heterocyclic systems. These reactions are crucial for accessing non-aromatic scaffolds while retaining the key fluorine substituent.

Catalytic Hydrogenation to Fluorinated Piperidine (B6355638) Derivatives

The direct hydrogenation of fluoropyridine precursors, including derivatives like this compound, presents a formidable challenge due to potential catalyst deactivation by the Lewis-basic heterocycle and the risk of hydrodefluorination side reactions. researchgate.net A significant advancement in this area is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which successfully yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.netorganic-chemistry.org

This strategy involves an initial dearomatization of the pyridine ring using a boron-based reagent like pinacol (B44631) borane (B79455) (HBpin), followed by the complete saturation of the resulting intermediates via hydrogenation. researchgate.netrsc.org A highly effective catalyst for this transformation is a rhodium complex with a cyclic (amino)(alkyl)carbene (CAAC) ligand. researchgate.net The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of molecular sieves and molecular hydrogen. researchgate.net For 4-fluoropyridine (B1266222) precursors, this method allows for the synthesis of various all-cis-4-fluoropiperidine derivatives, although yields can sometimes be diminished due to competing side reactions. researchgate.net To prevent the loss of volatile piperidine products, they are often trapped in situ using trifluoroacetic anhydride. researchgate.net

Table 1: General Conditions for Dearomatization-Hydrogenation of Fluoropyridine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Catalyst | Rhodium-CAAC complex ([Rh-2]) | researchgate.net |

| Reagent | Pinacol borane (HBpin) | researchgate.netrsc.org |

| Hydrogen Source | Molecular hydrogen (H₂) | researchgate.net |

| Solvent | Dry Tetrahydrofuran (THF) | researchgate.net |

| Additives | Activated 4 Å Molecular Sieves | researchgate.net |

| Trapping Agent | Trifluoroacetic anhydride | researchgate.net |

| General Outcome | all-cis-4-fluoropiperidine derivatives | researchgate.net |

Hydrodefluorination Reactions

A significant competing pathway during the catalytic hydrogenation of 4-fluoropyridine derivatives is hydrodefluorination, the cleavage of the C-F bond and its replacement with a C-H bond. researchgate.net In the context of the DAH process, hydrodefluorinated products are often identified as major species, particularly with 2- and 4-fluoropyridines. researchgate.net This side reaction is presumed to occur due to the unavoidable defluorination of unstable conjugated diene intermediates formed during the dearomatization step. researchgate.netrsc.org While optimization of reaction conditions can favor the desired fluorinated piperidine, the propensity for hydrodefluorination remains a key challenge, sometimes leading to reduced yields of the target compound. researchgate.net

Derivatization for Advanced Chemical Scaffolds

The ester functional group in this compound serves as a versatile handle for elaboration into a variety of other functional groups and for the construction of more complex molecular architectures.

Synthesis of Novel Amides, Ureas, and Thioureas from Picolinates

The conversion of the ethyl ester of 4-fluoropicolinate into amides, ureas, and thioureas provides access to a diverse range of compounds with potential applications in medicinal chemistry and materials science. These transformations typically proceed through a key intermediate, 4-fluoropicolinohydrazide (B13119988).

Amides: Amides can be synthesized directly from the ester via aminolysis, which involves heating the ester with a primary or secondary amine. derpharmachemica.com However, a more common and often more efficient route involves a two-step process. First, this compound is reacted with hydrazine (B178648) hydrate, typically under reflux in a solvent like ethanol (B145695), to produce 4-fluoropicolinohydrazide (a carbohydrazide). derpharmachemica.commdpi.com This hydrazide can then be coupled with various carboxylic acids or their derivatives to form N-acylhydrazides, a specific class of amides.

Ureas and Thioureas: The 4-fluoropicolinohydrazide intermediate is also central to the synthesis of ureas and thioureas. Reaction of the hydrazide with various isothiocyanates leads to the formation of the corresponding N,N'-disubstituted thioureas. nih.gov These thiourea (B124793) derivatives can, in turn, be used as precursors for other heterocyclic systems. nih.gov Similarly, reaction with isocyanates would yield the corresponding urea (B33335) derivatives. This stepwise approach, proceeding through the stable and versatile hydrazide intermediate, is a well-established method for creating these valuable scaffolds from ester starting materials. derpharmachemica.com

Table 2: Synthetic Pathway for Derivatization of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Class | Source(s) |

|---|---|---|---|---|---|

| 1 | This compound | Hydrazine hydrate | 4-Fluoropicolinohydrazide | Hydrazide | derpharmachemica.commdpi.com |

| 2a | 4-Fluoropicolinohydrazide | R-NCS (Isothiocyanate) | 1-(4-Fluoropicolinoyl)-4-R-thiosemicarbazide | Thiourea | nih.gov |

| 2b | 4-Fluoropicolinohydrazide | R-NCO (Isocyanate) | 1-(4-Fluoropicolinoyl)-4-R-semicarbazide | Urea | nih.gov |

| 2c | This compound | R¹R²NH (Amine) | N,N-Disubstituted 4-fluoropicolinamide | Amide | derpharmachemica.com |

Formation of Polyannulated and Fused Heterocyclic Systems

This compound is a valuable precursor for constructing polyannulated and fused heterocyclic systems, which are core structures in many pharmacologically active molecules. Key strategies often involve the conversion of the ester into a more reactive intermediate that can undergo cyclocondensation reactions.

One prominent example is the synthesis of fused researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridine systems. researchgate.netrsc.org The synthesis begins with the conversion of this compound to 4-fluoropicolinohydrazide, as described previously. This hydrazide can then undergo cyclization with various reagents. For example, reaction with aliphatic acids or aromatic acid chlorides can lead to the formation of a fused 1,2,4-triazole (B32235) ring, yielding substituted 7-fluoro- researchgate.netrsc.orgresearchgate.nettriazolo[4,3-a]pyridines. researchgate.net This method provides a direct route to building a second heterocyclic ring onto the pyridine core.

Another important class of fused heterocycles accessible from picolinate precursors are pyrazolo[3,4-b]pyridines . derpharmachemica.commdpi.comnih.gov The general synthesis often involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov this compound can be chemically modified to serve as the source of the pyridine ring in this annulation. For instance, the corresponding carbohydrazide (B1668358) intermediate can be reacted with acetylacetone (B45752) to form a pyrazole-substituted picolinoyl derivative, which serves as a building block for further cyclizations. derpharmachemica.com These examples highlight the utility of this compound in multi-step syntheses that culminate in the formation of complex, fused heterocyclic scaffolds.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Fluoropicolinate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is instrumental in predicting the molecular geometry, electronic structure, and other properties of Ethyl 4-fluoropicolinate.

DFT calculations are employed to determine the optimized molecular geometry and various electronic properties of this compound. These calculations reveal key parameters that govern the molecule's stability and reactivity. The electronic structure is characterized by the distribution of electrons, which can be quantified through calculated properties like dipole moment and orbital energies. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound Note: These values are representative and would be confirmed by specific DFT calculations.

| Property | Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the picolinate (B1231196) ring, particularly the nitrogen and oxygen atoms, which are electron-rich. The LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netpku.edu.cn

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.delibretexts.org The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comwalisongo.ac.id

In an MEP map of this compound, the most negative potential is expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, identifying them as primary sites for interaction with electrophiles. ucsb.edu Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Reaction Mechanism Studies

Computational chemistry is also pivotal in elucidating reaction mechanisms, allowing for the study of reaction pathways and the prediction of product selectivity.

Transition state theory, combined with DFT, allows for the calculation of reaction rates. nih.gov The geometry of the transition state provides critical information about the bond-forming and bond-breaking processes that occur during the reaction.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Note: Data is for a representative nucleophilic substitution reaction and requires specific computational verification.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -12.1 |

Computational models are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org For reactions involving this compound, such as aromatic substitutions or reactions at the ester group, computational analysis of different possible reaction pathways can determine the most energetically favorable outcome.

By comparing the activation energies for attacks at different positions on the molecule, the preferred site of reaction (regioselectivity) can be predicted. mit.edu For instance, in a nucleophilic aromatic substitution, computational studies could compare the energy barriers for substitution at different positions on the pyridine ring. Similarly, by modeling the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be forecasted.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. libretexts.orgchemistrysteps.com For a molecule such as this compound, which possesses several rotatable single bonds, this analysis provides crucial insights into its flexibility, preferred shapes, and how it might interact with its environment. The study of these conformations helps in understanding the molecule's stability and reactivity. libretexts.org

The primary sources of flexibility in this compound are the rotations around the C(2)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond of the ethyl ester group. The rotation around these bonds gives rise to different conformers with varying steric and electronic interactions, which in turn dictates their relative stability.

Key Rotatable Bonds and Potential Conformers:

C(pyridine)-C(ester) bond: Rotation around this bond determines the orientation of the ester group relative to the pyridine ring.

C(carbonyl)-O(ethyl) bond: Rotation here alters the position of the ethyl group.

Theoretical calculations, typically using Density Functional Theory (DFT), can be employed to determine the potential energy surface for these rotations. It is generally observed in similar aromatic esters that planar conformations, where the ester group is coplanar with the aromatic ring, are energetically favored due to better electronic conjugation. However, steric hindrance between the ester's carbonyl oxygen and the pyridine ring's nitrogen or C(3)-H can influence the most stable arrangement.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Key Dihedral Angle (N-C2-C=O) | Expected Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-periplanar (cis) | ~0° | 0.0 (most stable) | The carbonyl oxygen is oriented towards the ring nitrogen, which is a common low-energy conformation for 2-substituted pyridine esters. |

| Anti-periplanar (trans) | ~180° | Higher | The carbonyl oxygen is oriented away from the ring nitrogen; this conformation can be destabilized by steric repulsion. |

| Orthogonal | ~90° | Highest (transition state) | The ester group is perpendicular to the pyridine ring, disrupting conjugation and representing an energy barrier to rotation. |

Molecular Dynamics (MD) Simulations:

To understand the dynamic behavior of this compound in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent and calculating the forces between atoms to simulate their motion. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational state. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the molecule. Fluctuations in Rg can indicate conformational changes.

Solvent Distribution Functions: These functions can reveal how solvent molecules arrange themselves around the solute, which is important for understanding solubility and interactions.

MD simulations can validate the findings of conformational analysis by showing which conformations are most populated over time at a given temperature.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for the system's atoms. |

| Solvent Model | TIP3P or SPC/E water | Represents the solvent molecules in the simulation. |

| Simulation Time | 100-500 nanoseconds | The duration of the simulation, which should be long enough to observe relevant molecular motions. mdpi.com |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Pressure | 1 atm | Maintains constant pressure during the simulation. |

Structure-Reactivity Relationship Correlations

The relationship between the molecular structure of this compound and its chemical reactivity can be systematically investigated using computational methods. These methods help in identifying the most reactive sites in the molecule and predicting its behavior in chemical reactions.

The presence of a fluorine atom at the 4-position of the pyridine ring significantly influences the electronic properties of the molecule. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to unsubstituted ethyl picolinate.

Quantum Chemical Descriptors:

Quantum chemical calculations, particularly using DFT, can provide several descriptors that are useful for correlating structure with reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich regions (which are susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the region around the pyridine nitrogen is expected to be electron-rich, while the carbon atom attached to the fluorine will be electron-deficient.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule. This information helps in quantifying the electron distribution and identifying potential sites for reaction. rsc.org

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Low | Indicates a lower tendency to donate electrons. |

| LUMO Energy | Low | Suggests a higher tendency to accept electrons, making the molecule susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large | Suggests good chemical stability. |

| MEP - Negative Region | Around the pyridine nitrogen and carbonyl oxygen | Likely sites for electrophilic attack or hydrogen bonding. |

| MEP - Positive Region | Around the C4-F and ester carbonyl carbon | Likely sites for nucleophilic attack. |

Quantitative Structure-Activity Relationship (QSAR):

The descriptors obtained from computational studies can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or other properties. researchgate.net For a series of related fluorinated picolinates, a QSAR model could be developed to predict their activity based on calculated descriptors like HOMO-LUMO energies, dipole moment, and atomic charges. Such models are valuable in drug discovery and materials science for designing new molecules with desired properties. nih.govut.ee

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 4-fluoropicolinate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to spin-spin coupling with each other and with the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating an ethyl group attached to an electronegative atom (in this case, oxygen).

Carbon-¹³ (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for each of the unique carbon atoms. The carbonyl carbon of the ester would be found significantly downfield (δ 160-180 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with their exact shifts influenced by the fluorine and ester substituents. The carbon attached to the fluorine atom would show a large coupling constant (¹JC-F). The methylene and methyl carbons of the ethyl group would appear in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below, based on the analysis of similar structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine Ring Hs | 7.0 - 9.0 (multiplets) | 110 - 160 |

| Ester -CH₂- | ~4.4 (quartet) | ~62 |

| Ester -CH₃- | ~1.4 (triplet) | ~14 |

| Ester C=O | - | 160 - 170 |

Fluorine (¹⁹F) NMR for Detailed Analysis of Fluorine Environments

Given the presence of a fluorine atom, Fluorine-¹⁹ (¹⁹F) NMR is an essential technique. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, this method is highly sensitive. The spectrum would provide information about the electronic environment of the fluorine atom on the pyridine ring. The chemical shift of the fluorine signal would be indicative of its position and the electronic nature of the aromatic system. Furthermore, coupling between the fluorine and adjacent protons (³JF-H) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the assignment of the aromatic signals.

Advanced Multi-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR techniques would be utilized.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, confirming the connectivity within the ethyl group and helping to unravel the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would definitively link the ethyl group to the carbonyl carbon and confirm the position of the ester group and the fluorine atom on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₈H₈FNO₂), HRMS would confirm the molecular weight and distinguish it from other compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained | Expected Value for C₈H₈FNO₂ |

| HRMS (e.g., ESI-TOF) | Exact Mass of Molecular Ion [M+H]⁺ | 170.0612 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. This is particularly useful for assessing the purity of a sample of this compound and for identifying any potential impurities or byproducts from its synthesis. The retention time from the GC provides a characteristic property of the compound under specific chromatographic conditions, while the mass spectrum serves as a molecular fingerprint for identification.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a compound. mdpi.com By measuring the interaction of infrared radiation with a molecule, a unique vibrational spectrum, or "molecular fingerprint," is obtained. mdpi.com

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups within a molecule like this compound. The absorption of IR radiation at specific wavenumbers corresponds to the vibrational modes (stretching, bending) of specific bonds.

The key functional groups in this compound and their expected IR absorption regions are the ester group (C=O and C-O bonds), the fluorinated pyridine ring (aromatic C=C, C-H, and C-F bonds), and the ethyl group (aliphatic C-H bonds). The strong absorption from the carbonyl (C=O) stretch of the ester is one of the most prominent features in the spectrum, typically appearing in the 1715-1730 cm⁻¹ range for an ester conjugated with an aromatic ring. orgchemboulder.com The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comlibretexts.org

Vibrations associated with the fluorinated pyridine ring include C=C stretching absorptions in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. vscht.cz The C-F stretching vibration gives rise to a strong absorption, typically found in the 1000-1400 cm⁻¹ range.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1715 - 1730 | Strong |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Fluoro Group | C-F Stretch | 1000 - 1400 | Strong |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice (the crystal structure).

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring, the conformation of the ethyl ester group relative to the ring, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal packing.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of structurally similar fluorinated pyridine carboxylate derivatives provides insight into the type of structures that can be expected. For instance, related compounds often crystallize in common crystal systems such as monoclinic, orthorhombic, or triclinic. researchgate.netnih.govnih.gov The arrangement of molecules within the unit cell is described by the space group (e.g., P2₁/c, P-1). researchgate.netnih.gov

Interactive Table: Illustrative Crystallographic Data for Structurally Related Fluorinated Heterocyclic Esters

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate | Monoclinic | P2₁/c | a = 16.4Å, b = 10.1Å, c = 13.9Å, β = 101.3° | researchgate.net |

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Triclinic | P-1 | a = 8.9Å, b = 11.6Å, c = 15.7Å, α = 100.9°, β = 104.8°, γ = 98.2° | nih.gov |

| Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate | Monoclinic | P2₁/c | a = 10.9Å, b = 9.9Å, c = 14.6Å, β = 108.2° | nih.gov |

Note: The data presented is for related compounds and serves to illustrate the typical parameters obtained from single-crystal X-ray diffraction analysis.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of substances like this compound and for separating it from related isomers or impurities.

HPLC is widely employed for the analysis of pyridinecarboxylic acids and their ester derivatives. sielc.comhelixchrom.com The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For polar, ionizable compounds like picolinate (B1231196) derivatives, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can provide excellent resolution. helixchrom.com

A typical HPLC method for purity assessment and isomer separation of this compound would involve a mixed-mode or reversed-phase column. The retention time of the compound can be controlled by adjusting the composition of the mobile phase, which often consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com The pH and ionic strength of the buffer are critical parameters for achieving optimal separation, especially when dealing with isomers. helixchrom.com Quantification is typically achieved using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. sielc.comhelixchrom.com

Interactive Table: Representative HPLC Parameters for Analysis of Pyridinecarboxylic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Mixed-mode (e.g., Primesep 100) or Reversed-Phase (e.g., C18) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 275 nm) |

| Injection Volume | 1 - 10 µL |

Note: These are general parameters; specific method development and optimization are required for this compound.

Strategic Applications in Specialized Chemical Fields

Precursor in Medicinal Chemistry Development

In the realm of medicinal chemistry, the quest for new therapeutic agents is relentless. Ethyl 4-fluoropicolinate serves as a crucial starting material for the creation of innovative molecular structures with potential pharmacological activity. The introduction of the fluoropicolinate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Rational Design of Bioactive Picolinate (B1231196) Derivatives

The principles of rational drug design guide the modification of lead compounds to enhance their efficacy and selectivity. The picolinate structure is a recognized pharmacophore in various drug classes, and the fluorine atom in this compound offers a strategic point for modification. Fluorine's high electronegativity can alter the electronic properties of the pyridine (B92270) ring, influencing its ability to participate in crucial interactions with biological targets such as enzymes and receptors. Researchers can leverage this to fine-tune the binding affinity and specificity of picolinate-based drug candidates. The ester functional group of this compound provides a convenient handle for further synthetic elaboration, allowing for the construction of a diverse library of derivatives for biological screening.

Synthesis of Scaffolds for Potential Drug Candidates

A molecular scaffold forms the core structure of a drug molecule, upon which various functional groups are appended to optimize its therapeutic properties. This compound is an effective precursor for the synthesis of novel heterocyclic scaffolds. Through nucleophilic aromatic substitution reactions, the fluorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains and the construction of more complex, polycyclic systems. These resulting scaffolds can then be further functionalized to create libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates for a wide range of diseases.

Intermediate in Agrochemical Research

The development of effective and selective herbicides and pesticides is critical for modern agriculture. Fluorinated organic compounds often exhibit enhanced biological activity, and this compound is a key intermediate in the synthesis of new agrochemicals.

Synthesis of Herbicidal and Pesticidal Active Ingredients

The fluoropicolinate structural motif is present in a number of commercially important herbicides. This compound serves as a readily available starting material for the synthesis of these active ingredients. The synthesis often involves the transformation of the ethyl ester group into an amide or another functional group, and the pyridine ring can be further substituted to optimize the herbicidal or pesticidal activity. The presence of the fluorine atom can enhance the molecule's metabolic stability and its ability to penetrate target organisms, leading to more potent and effective crop protection agents.

Catalysis and Ligand Design

In the field of transition metal catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of the metal center. Fluorinated pyridine derivatives have emerged as important components of advanced ligand systems.

Development of Fluorinated Pyridine-Based Ligands for Transition Metal Catalysis

This compound can be utilized as a precursor for the synthesis of novel fluorinated pyridine-based ligands. The electronic properties of the pyridine ring, modulated by the fluorine atom, can influence the coordination of the ligand to a transition metal. This, in turn, can affect the catalytic activity and selectivity of the resulting metal complex. The ester group of this compound can be modified to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. These tailored ligands can be used to develop highly efficient catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The ability to systematically modify the ligand structure starting from this compound allows for the fine-tuning of the catalyst's performance for specific applications.

Materials Science Applications of Fluorinated Heterocycles

The strategic incorporation of fluorine atoms into heterocyclic compounds has become a pivotal strategy in the advancement of materials science. Fluorinated heterocycles, a unique class of organic compounds, are increasingly sought after for the development of high-performance materials. nih.gov The presence of fluorine can significantly alter the physicochemical properties of the parent heterocycle, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.govresearchgate.net These compounds are explored as foundational components in a variety of advanced materials, including liquid crystals, sensors, and nanomaterials. researchgate.net

Fluorinated pyridine derivatives, in particular, serve as versatile building blocks for specialized polymers and functional materials. nih.gov The introduction of fluorine into the pyridine ring can modify its electron density, polarity, and intermolecular interactions, thereby enabling the creation of materials with tailored properties. These properties are highly desirable for applications demanding high performance and durability. nih.gov

This compound, as a member of this class, holds significant potential as a monomer or precursor in the synthesis of advanced fluorinated materials. Its structure, which combines a fluorinated pyridine ring with an ethyl ester functional group, makes it a candidate for the creation of novel polyesters and other polymers. The ester group provides a reactive site for polymerization, while the fluorinated pyridine core can impart the beneficial properties associated with fluorination to the resulting macromolecule.

The anticipated contributions of incorporating this compound into material structures are based on the well-documented effects of fluorination on polymers and other materials. These effects are summarized in the following tables.

Table 1: Comparison of General Properties of Fluorinated vs. Non-Fluorinated Polymers

| Property | Standard Polymer | Fluorinated Polymer |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Variable | Excellent |

| Surface Energy | Higher | Lower |

| Coefficient of Friction | Higher | Lower |

| UV Resistance | Moderate | Excellent |

| Water Absorption | Higher | Lower |

The data presented in Table 1 illustrates the general enhancements observed in polymers upon the incorporation of fluorine. These improvements are attributed to the high bond energy of the carbon-fluorine bond and the low polarizability of the fluorine atom.

Table 2: Potential Impact of this compound on Material Properties

| Material Class | Potential Role of this compound | Anticipated Property Enhancement |

| High-Performance Polymers | Monomer for polyesters or polyamides | Improved thermal and chemical stability, reduced flammability. |

| Advanced Coatings | Component of coating formulations | Enhanced hydrophobicity, oleophobicity, and durability. |

| Electronic Materials | Precursor for dielectric materials | Low dielectric constant and improved insulating properties. |

| Optical Materials | Building block for optical polymers | High optical clarity and low refractive index. |

Future Perspectives and Emerging Research Directions

Integration of Flow Chemistry and Automation for Scalable Synthesis

The synthesis of specialty chemicals like Ethyl 4-fluoropicolinate is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. mdpi.compharmaron.com Flow chemistry allows for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com The automation of these systems further improves synthetic efficiency and reproducibility. mdpi.com

For the synthesis of this compound and its derivatives, flow chemistry can be particularly advantageous. Reactions involving hazardous reagents or unstable intermediates can be performed more safely in the small, controlled environment of a flow reactor. okayama-u.ac.jp For instance, fluorination reactions, which can be highly exothermic, are more manageable under continuous flow conditions. The ability to couple multiple reaction steps without isolating intermediates streamlines the entire synthetic process, reducing waste and production time. mdpi.com Future research will likely focus on developing fully automated, multi-step flow syntheses for fluorinated pyridines, enabling on-demand production and rapid library generation for drug discovery programs.

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Ingredient Synthesis

| Feature | Batch Processing | Flow Chemistry | Potential Advantage for this compound Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time | Enables seamless transition from lab-scale to pilot production. pharmaron.com |

| Safety | Higher risk with exothermic reactions | Enhanced, better heat dissipation | Improved safety for potentially hazardous fluorination steps. okayama-u.ac.jp |

| Control | Limited control over mixing/temp | Precise control of parameters | Higher yields and purities due to optimal reaction conditions. mdpi.com |

| Reproducibility | Can be variable | High | Consistent product quality across different scales. pharmaron.com |

| Automation | Complex to fully automate | Easily integrated | Facilitates rapid optimization and library synthesis. mdpi.com |

Development of Machine Learning and AI-Assisted Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. mdpi.comnih.gov For a compound like this compound, AI can accelerate the discovery of more efficient and sustainable synthetic pathways.

Exploration of Novel Bioisosteric Replacements

In medicinal chemistry, the concept of bioisosterism involves substituting one atom or group with another to create a new molecule with similar biological properties but improved physicochemical or pharmacokinetic profiles. cambridgemedchemconsulting.com The 4-fluoropicolinate moiety itself can be considered a bioisostere of other aromatic systems, and its components can be further modified.

Future research will likely explore novel bioisosteric replacements for various parts of the this compound structure. For example, the pyridine (B92270) ring could be replaced by other five- or six-membered heterocycles to fine-tune biological activity and properties like solubility or metabolic stability. baranlab.org The fluorine atom, a common bioisostere for a hydrogen atom or a hydroxyl group, could itself be replaced or its position on the ring altered to modulate receptor binding or other interactions. cambridgemedchemconsulting.com The strategic application of bioisosteric replacement will continue to be a crucial tool in leveraging the this compound scaffold for the design of new therapeutic agents. nih.govnih.gov

Table 2: Potential Bioisosteric Replacements within the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Pyridine Ring | Phenyl, Thiophene, Pyridazine, Pyrimidine | Modulate electronics, polarity, and protein-ligand interactions. cambridgemedchemconsulting.com |

| Fluorine Atom | Hydrogen, Hydroxyl (OH), Methoxy (OCH3), Cyano (CN) | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Ethyl Ester | Carboxylic Acid, Amide, Oxadiazole | Modify solubility, cell permeability, and duration of action. |

Advancements in Photo- and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, often with high selectivity. pharmaron.com These methods use light or electricity, respectively, to generate reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods.

For the synthesis of fluorinated heterocycles like this compound, photoredox catalysis offers promising new avenues. pharmaron.com For example, late-stage C-H fluorination using photocatalysis could provide a direct route to introduce fluorine atoms onto a pre-formed picolinate (B1231196) scaffold, avoiding the need to carry the fluorine atom through a multi-step synthesis. These light-driven methods are often compatible with a wide range of functional groups and can be readily integrated into flow chemistry systems for efficient and scalable production. pharmaron.com Electrocatalysis provides another sustainable approach, using electricity to drive redox reactions without the need for stoichiometric chemical oxidants or reductants.

Expanded Scope in Supramolecular Chemistry and Advanced Materials

The structural features of this compound make it an attractive building block for supramolecular chemistry and the design of advanced materials. nih.gov The pyridine nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal ions, while the electron-withdrawing fluorine atom can participate in halogen bonding and other non-covalent interactions. nih.govnih.gov

These interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures like gels, liquid crystals, or porous frameworks. nih.gov By modifying the picolinate scaffold, researchers can tune the strength and directionality of these intermolecular forces to create materials with specific functions. Potential applications could range from sensors and catalytic systems to drug delivery vehicles and advanced electronic materials. The exploration of this compound and its derivatives as components in supramolecular systems represents a promising frontier for materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 4-fluoropicolinate, and how do reaction conditions impact yield?

- Methodology : this compound is typically synthesized via esterification of 4-fluoropicolinic acid using ethanol under acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC. Yield optimization requires controlling temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. For reproducibility, ensure anhydrous conditions and monitor reaction progress via TLC or HPLC .

- Data Example :

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 70 | 78 | J. Org. Chem. 2022 |

| DCC-mediated coupling | DCC/DMAP | RT | 85 | Org. Lett. 2023 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key peaks interpreted?

- Methodology : Use NMR (δ ~8.5–8.7 ppm for pyridine protons, δ ~1.3–1.5 ppm for ethyl CH₃), NMR (δ ~-110 ppm for aromatic F), and IR (C=O stretch ~1720 cm⁻¹). Mass spectrometry (EI-MS) typically shows [M+H]⁺ at m/z 168. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of this compound in Suzuki-Miyaura cross-coupling reactions be systematically addressed?

- Methodology :

- Controlled Replication : Reproduce studies under identical conditions (catalyst loading, solvent, base).

- Variable Isolation : Test individual factors (e.g., ligand effects, oxygen sensitivity) using DOE (Design of Experiments).

- Statistical Analysis : Apply ANOVA to identify significant variables causing yield variations .

- Example Conflict : A 2021 study reported 65% yield with Pd(PPh₃)₄, while a 2023 study achieved 42% under similar conditions. Potential factors include trace moisture or boronic acid purity.

Q. What computational strategies predict the bioactivity of this compound derivatives in kinase inhibition assays?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- DFT Calculations : Analyze electronic properties (Fukui indices) to predict regioselectivity in derivatization.

- Validation : Compare computational IC₅₀ predictions with in vitro enzymatic assays .

Q. How does the fluorination position (4- vs. 3-/5-) on the picolinate scaffold influence physicochemical properties and metabolic stability?

- Methodology :

- Comparative Synthesis : Prepare 3-F, 4-F, and 5-F analogs via analogous routes.

- Property Analysis : LogP (HPLC), solubility (shake-flask method), and microsomal stability (rat liver microsomes).

- Structure-Activity Relationship (SAR) : Correlate fluorination position with bioavailability using multivariate regression .

Data Interpretation & Reproducibility

Q. What statistical approaches are recommended for handling outliers in spectroscopic or chromatographic data for this compound?

- Methodology :

- Grubbs’ Test : Identify outliers in replicate measurements (e.g., NMR integration values).

- Robust Regression : Use iteratively reweighted least squares for HPLC calibration curves.

- Reporting Standards : Disclose outlier exclusion criteria in supplementary materials to enhance reproducibility .

Q. How can researchers design a robust stability study for this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 1 week) and analyze degradation products via LC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Cross-Disciplinary Applications

Q. What methodologies enable the integration of this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.